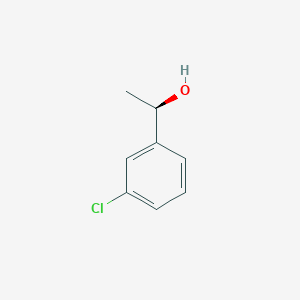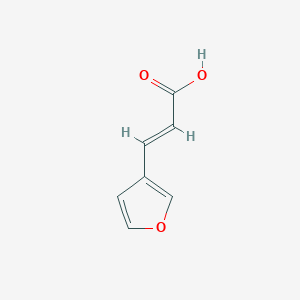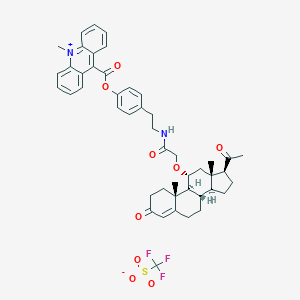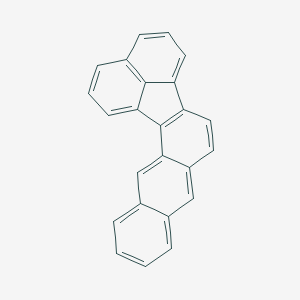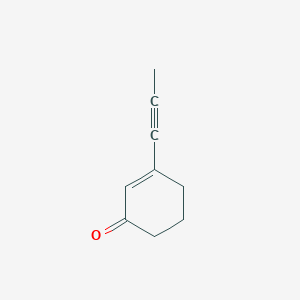
3-Prop-1-ynylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-1-ynylcyclohex-2-en-1-one is a chemical compound that belongs to the class of enones. It is also known as 3-(Prop-1-ynyl)cyclohex-2-enone and has a molecular formula of C10H10O. This compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Prop-1-ynylcyclohex-2-en-1-one is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Prop-1-ynylcyclohex-2-en-1-one. However, studies have shown that it has potential anticancer activity. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Prop-1-ynylcyclohex-2-en-1-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for research on 3-Prop-1-ynylcyclohex-2-en-1-one. One area of interest is its potential applications in drug discovery. It has been shown to have potential anticancer activity and could be further developed as a potential therapeutic agent. Another area of interest is its use as a starting material for the synthesis of other compounds. Further research could explore the potential of this compound in organic synthesis.
Synthesemethoden
The synthesis of 3-Prop-1-ynylcyclohex-2-en-1-one can be achieved through various methods. One of the most common methods involves the reaction of 3-bromocyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
3-Prop-1-ynylcyclohex-2-en-1-one has been the subject of scientific research due to its potential applications in various fields. One of the areas where this compound has been studied extensively is in the field of organic synthesis. It has been used as a starting material for the synthesis of various other compounds.
Eigenschaften
CAS-Nummer |
118946-88-6 |
|---|---|
Produktname |
3-Prop-1-ynylcyclohex-2-en-1-one |
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
3-prop-1-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h7H,3,5-6H2,1H3 |
InChI-Schlüssel |
HWGKJPICUMNLBC-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=O)CCC1 |
Kanonische SMILES |
CC#CC1=CC(=O)CCC1 |
Synonyme |
2-Cyclohexen-1-one, 3-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



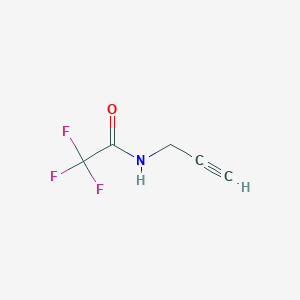
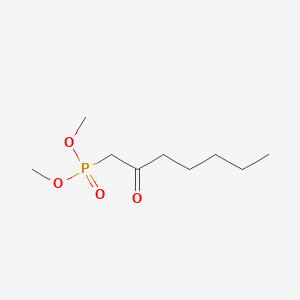
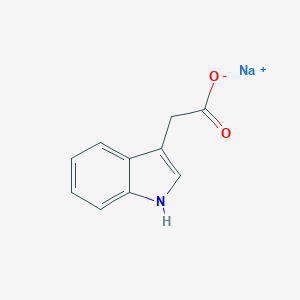
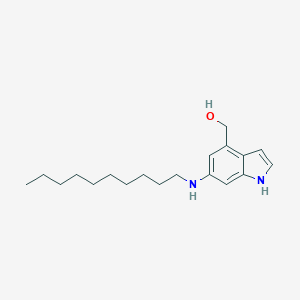
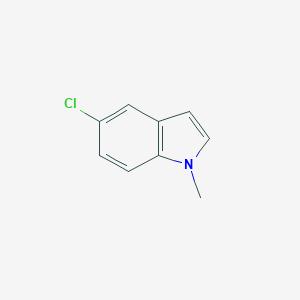
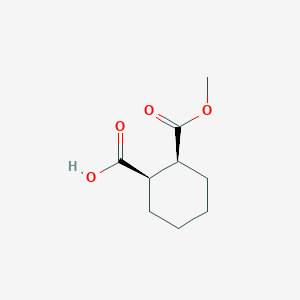
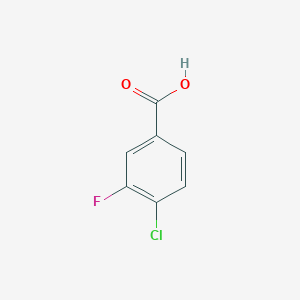
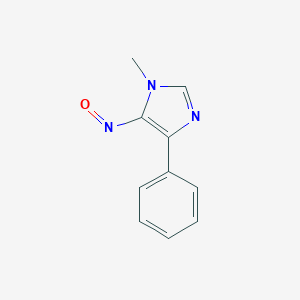
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
